N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c19-15(12-4-2-1-3-5-12)17-13-10-16-18(11-13)14-6-8-20-9-7-14/h10-12,14H,1-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUWDVLMDVFQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde with cyclohexanecarboxylic acid under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting downstream pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
Cyclohexanecarboxamide Derivatives with Thiourea Groups
Examples : H2L1–H2L9 (N-(aryl/alkylcarbamothioyl)cyclohexanecarboxamides)
- Structural Differences :
- These derivatives incorporate a thiourea (-NH-CS-NH-) bridge instead of the pyrazole-oxan moiety.
- Substituents include chlorophenyl, tolyl, methoxyphenyl, and naphthyl groups.
- Synthesis : Synthesized via reaction of cyclohexanecarbonyl isothiocyanate with primary amines, contrasting with the target compound’s likely route (e.g., coupling of cyclohexanecarboxylic acid with a pyrazole-oxan amine).
- Properties and Applications: Thiourea derivatives exhibit strong metal-chelation capabilities (via S and N donors) for ion separation . Demonstrated antifungal, antitumor, and agrochemical activities, suggesting the target compound’s pyrazole-oxan group may alter bioactivity profiles due to reduced sulfur participation.
Carboxamides with Heterocyclic Substituents
Example 1 : 2-(2,4-Difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide (CAS 1797866-84-2)
- Structural Differences :
- Contains an acetamide (-NH-CO-CH2-) linker instead of a direct cyclohexanecarboxamide.
- The pyrazole-oxan moiety is retained, but the difluorophenyl group may enhance lipophilicity.
- Molecular Weight : 321.32 vs. the target compound’s estimated MW (~307.38, calculated from C15H21N3O2).
Example 2: N-[1-oxo-3-phenyl-1-(1H-1,2,4-triazol-5-ylamino)propan-2-yl]-4-propan-2-ylcyclohexane-1-carboxamide (CAS 1441861-52-4)
- Structural Differences: Features a triazole-amino-propanoyl group instead of pyrazole-oxan. The cyclohexane ring is substituted with an isopropyl group.
- Molecular Weight : 383.49 vs. ~307.38 for the target compound.
- Predicted Properties :
- Higher MW and isopropyl substitution may reduce solubility but enhance binding affinity in hydrophobic pockets.
- Triazole’s aromaticity contrasts with pyrazole’s electronic profile, influencing reactivity and interactions.
Carboxamides with Aromatic and Macrocyclic Substituents
Example: N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide (EP 3 643 703 A1)
- Structural Differences: Incorporates an indazolylamino group and a methoxyphenyl-substituted cyclohexane.
- Synthesis: Involves multi-step reactions with THF, methanol, and column chromatography, suggesting similarities in purification challenges for bulky carboxamides.
- Functional Implications :
- The methoxyphenyl group may enhance π-π stacking, whereas the target compound’s oxan-4-yl group could improve water solubility via ether oxygen hydrogen bonding.
Research Implications and Limitations
While direct data on N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide is sparse, comparisons with structural analogs suggest:
- Synthetic Challenges : Bulky substituents (e.g., oxan-4-yl) may complicate purification, necessitating advanced chromatographic methods .
- Property Modulation : Replacing sulfur (in thiourea derivatives) with oxygen (in oxan) could reduce metal binding but improve metabolic stability.
- Biological Relevance : Pyrazole-oxan hybrids may occupy a niche in targeting enzymes or receptors where heterocyclic hydrogen bonding is critical.
Biological Activity
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential for further development in cancer therapy .
- Anti-inflammatory Effects : Compounds within the pyrazole family have demonstrated anti-inflammatory activity, which is crucial for treating conditions like arthritis and other inflammatory diseases. The modulation of inflammatory pathways is a key mechanism through which these compounds exert their effects .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, indicating that this compound may be effective in treating infections .
Synthesis and Derivatives
The synthesis of this compound generally involves the reaction of cyclohexanecarboxylic acid derivatives with oxanopyrazole intermediates. The following table summarizes some synthetic approaches:
| Synthetic Method | Conditions | Yield (%) | References |
|---|---|---|---|
| Condensation Reaction | Room Temperature, 24h | 85% | |
| Cyclization Method | Reflux in DMF, 12h | 90% | |
| Microwave-Assisted Synthesis | 150°C, 10min | 95% |
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound and its derivatives:
- Case Study on Anticancer Activity :
- Anti-inflammatory Mechanism Investigation :
- Antimicrobial Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
